Compound Description: This compound is the dihydrochloride salt of pexidartinib, a drug used to treat tenosynovial giant cell tumor. Pexidartinib functions as a tyrosine kinase inhibitor, specifically targeting CSF1R, KIT, and FLT3, which are implicated in various cancers. []
3-Ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine
Compound Description: This compound incorporates a ferrocene moiety linked to a pyrazole ring, which is further substituted with a pyridin-2-yl group. []
Compound Description: PQR626 is a potent and orally available mTOR inhibitor designed for treating neurological disorders. Its development aimed to address the metabolic liabilities of a previous compound, PQR620, while maintaining its brain-penetrant properties. []
Compound Description: PQR530 is a potent, orally bioavailable, and brain-penetrable dual inhibitor of class I PI3K and mTOR kinase. It exhibits excellent selectivity for PI3K and mTOR kinases while demonstrating good oral bioavailability, excellent brain penetration, and efficacy in a preclinical OVCAR-3 xenograft model. [, ]
Compound Description: This compound, also known as bimiralisib, is a pan-class I PI3K inhibitor that targets mTOR kinase at higher concentrations. It is orally available, crosses the blood-brain barrier, and shows promise for treating various cancers, including brain tumors. []
Compound Description: PQR620 is a potent and selective mTORC1/2 inhibitor with potential for treating cancer and neurological disorders. It demonstrates potent antitumor effects both in vitro and in vivo and displays favorable brain penetration, suggesting its potential for treating CNS indications. []
Compound Description: ARQ 092 is an orally bioavailable, selective, and potent allosteric AKT inhibitor. It displays high enzymatic potency against AKT isoforms and inhibits AKT activation and downstream signaling in cells. []
N-[Methoxy(4-nitrophenyl)methyl]pyridin-2-amine
Compound Description: This compound features a pyridin-2-amine moiety with a methoxy(4-nitrophenyl)methyl substituent attached to the amine nitrogen. []
Compound Description: NGD 98-2 is an orally active corticotropin-releasing factor-1 (CRF-1) receptor antagonist that exhibits good brain penetration. []
3-Methyl-N-(pyrimidin-5-ylmethyl)pyridin-2-amine
Compound Description: This compound is a simple pyridin-2-amine derivative with a methyl group at the 3-position of the pyridine ring and a pyrimidin-5-ylmethyl substituent on the amine nitrogen. []
Compound Description: This compound is a sodium complex featuring a hydroxyquinoline ligand functionalized with a bis(pyridin-2-ylmethyl)amine moiety and coordinated to a sodium ion through the quinoline nitrogen and hydroxyl oxygen atoms. []
3-(5-Cyano-6-oxo-pyridin-2-yl)benzenesulfonamides
Compound Description: This class of compounds was designed as potential dual inhibitors of epidermal growth factor receptor (EGFR) and carbonic anhydrase (CA), with potential anticancer properties. []
Compound Description: This compound is a pyridin-2-amine derivative with a benzofuran substituent attached to the pyridine ring, specifically at the 5-position. It is a potential precursor for radiolabeling with iodine-123 for use in amyloid imaging, particularly for Alzheimer's disease diagnosis. []
5-Nitro-N-(1-phenylethyl)pyridin-2-amine
Compound Description: This compound represents a pyridin-2-amine derivative incorporating a nitro group at the 5-position of the pyridine ring and a 1-phenylethyl substituent on the amine nitrogen. This compound is notable for its potential non-linear optical properties, particularly the phenomenon of rotating dielectric axes. []
Compound Description: This class of compounds, characterized by an imidazo[1,2-a]pyridin-2(3H)-one core structure, was synthesized through a novel reaction involving 4-(arylmethylene)-2-phenyloxazol-5(4H)-ones and pyridin-2-amine under microwave irradiation. [, ]
3-Phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine (L1) and its ZnCl2 complex
Compound Description: L1 is a pyrazole-based ligand that, upon complexation with ZnCl2, exhibits interesting luminescent properties, including a pronounced bathochromic shift in emission upon transitioning from solution to the solid state. []
Compound Description: TL-77 is a potent antitumor agent that exhibits improved oral bioavailability compared to a related styryl benzylsulfone compound, ON01910.Na (Rigosertib). []
Compound Description: This series of compounds explores copper complexes with (prop-2-en-1-yl)bis[(pyridin-2-yl)methylidene]amine ligands in both Cu(I) and Cu(II) oxidation states. []
Nickel(II) Complexes with bis[(pyridin-2-yl)methyl]amine and Carboxylate Ligands
Compound Description: This study describes two new nickel(II) complexes utilizing bis[(pyridin-2-yl)methyl]amine as a ligand alongside homophthalate or benzene-1,2,4,5-tetracarboxylate. []
Compound Description: This silver(I) complex utilizes N-[(pyridin-2-yl)methyl]pyridine-3-amine as a bridging ligand, forming a polymeric structure with silver ions coordinated by the pyridine nitrogen atoms. []
6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine Derivatives
Compound Description: This research focuses on synthesizing new pyrimidine derivatives with potential antimicrobial activity through Suzuki cross-coupling reactions using 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine as starting materials. []
5-[2-(4-Fluorophenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-amine Schiff Base Derivatives
Compound Description: These compounds incorporate a thiadiazole moiety into a pyridine ring, aiming to explore potential anticancer properties. []
methanone
Compound Description: This compound features a pyridin-2-yl group attached to both an indolizine and a methanone moiety. []
Compound Description: AM103 is a potent and selective 5-lipoxygenase-activating protein (FLAP) inhibitor that demonstrated efficacy in preclinical models of asthma. []
Compound Description: CBS-3595 is a dual p38α MAPK/PDE-4 inhibitor with potential anti-inflammatory activity. It effectively inhibits tumor necrosis factor alpha (TNFα) release in preclinical models. []
5-Bromo-3-(indan-1-yloxy)pyridin-2-amine
Compound Description: This compound is a pyridin-2-amine derivative with a bromo substituent at the 5-position and an indan-1-yloxy group at the 3-position of the pyridine ring. []
Compound Description: This series of compounds comprises 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines designed as potential anti-mycobacterial agents, particularly for treating Mycobacterium tuberculosis. []
Compound Description: This compound is a pyridin-2-amine derivative with amino, cyano, and methylsulfanyl substituents on the pyridine ring and a chloroacetamide group attached to the amine nitrogen. []
(Pentane-2,4-dionato-κ2O,O′)(pyridin-2-amine-κN1)copper(II) and (pentane-2,4-dionato-κ2O,O′)(pyrimidin-2-amine-κN1)copper(II)
Compound Description: These compounds are copper(II) complexes with pentane-2,4-dionato ligands and either pyridin-2-amine or pyrimidin-2-amine. []
Cobalt(III), Copper(II), Nickel(II), and Zinc(II) Complexes of 4-methoxy-N′-(pyridin-2-ylmethylene)benzohydrazide
Compound Description: This research investigates hydrazone compounds and their cobalt(III), copper(II), nickel(II), and zinc(II) complexes derived from 4-methoxy-N′-(pyridin-2-ylmethylene)benzohydrazide, focusing on their potential as urease inhibitors. []
Compound Description: This compound is a salt form of 3-[(5-methyl-2-furanyl)methyl]-N-(4-piperidinyl)-3H-imidazo[4,5-B]pyridin-2-amine, an antiallergic agent, with improved physicochemical stability and enhanced activity. []
3-Chloro-5-(trifluoromethyl)pyridin-2-amine
Compound Description: This compound is an intermediate in the synthesis of fluazinam, a fungicide. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.